2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is a versatile chemical compound known for its unique structure and properties. It is extensively used in scientific research, particularly in the fields of drug synthesis and material science. The compound’s distinct chemical configuration makes it a valuable asset in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The industrial process is optimized for efficiency and cost-effectiveness, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and reduced morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(4-aminobenzoyl)morpholine
- 2,6-Dimethyl-4-(4-chlorobenzoyl)morpholine
- 2,6-Dimethyl-4-(4-methylbenzoyl)morpholine
Uniqueness
Compared to similar compounds, 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-3-5-12(6-4-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYUVZSWZFHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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